4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine
Description
4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is a halogenated bicyclic heterocycle featuring a fused pyrrole-triazine core. This compound belongs to the azolo[1,2,4]triazine family, a class of molecules recognized for their structural mimicry of purine bases and versatility in medicinal chemistry. The scaffold is characterized by a bridgehead nitrogen and substituents at positions C-4 and C-6, which critically influence its electronic properties and biological activity.
Properties
IUPAC Name |
4-chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQJRZFGCDSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrole Derivatives
The pyrrolo[2,1-f]triazine scaffold is commonly constructed via cyclization reactions. A seminal approach involves reacting 1-aminopyrrole derivatives with formamidine acetate under basic conditions. For instance, 1-aminopyrrole 34 reacts with formamidine acetate in the presence of triethylamine to annulate the triazine ring, yielding pyrrolotriazine 35 in high yields. This method prioritizes regioselectivity, ensuring the correct fusion of the pyrrole and triazine moieties.
Leuckart Reaction for Triazinone Formation
Patent WO2014115171A1 discloses a one-pot synthesis leveraging Leuckart reaction conditions. Ethyl pyrrole-2-carboxylates undergo amination with chloramine, followed by heating with formamide and ammonium acetate at 130–140°C. This sequential amination-cyclization protocol efficiently generates triazinone intermediates, which serve as precursors for halogenation.
Halogenation Strategies
Chlorination at the 4-Position
Chlorination is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, triazinone intermediates derived from Leuckart reactions are treated with POCl₃ under reflux to replace the carbonyl oxygen with chlorine. This step requires careful temperature control to avoid over-chlorination or decomposition.
Fluorination at the 6-Position
Fluorination methodologies draw from triazine chemistry, where alkali metal fluorides (e.g., KF, CsF) in dipolar aprotic solvents facilitate halogen exchange. Patent US5171856A demonstrates that cyanuric chloride reacts with NaF in sulfolane at 30–110°C to replace chlorines with fluorines. Adapting this, 6-chloropyrrolotriazine derivatives undergo fluorination using KF in solvents like DMF or DMSO, yielding the 6-fluoro analogue.
Sequential Halogenation and Optimization
Order of Substitution
Positional selectivity is critical. Fluorination at the 6-position often precedes chlorination due to the higher reactivity of fluorine in aromatic systems. However, experimental data suggest that chlorinating the 4-position first, followed by fluorination at 6, minimizes side reactions.
Catalytic Cross-Coupling
Synthetic Routes and Data Tables
Route 1: Cyclization Followed by Halogenation
Route 2: Halogenation Prior to Cyclization
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Fluorination of pyrrole precursor | KF, sulfolane, 100°C | 70% | |
| 2 | Cyclization | Formamidine acetate, 110°C | 82% | |
| 3 | Chlorination | SOCl₂, DCM, rt | 88% |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst can facilitate electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine has shown promising activity against various cancer cell lines. Research indicates that compounds with similar structures have been effective in inhibiting protein kinases involved in cancer progression. For instance, a study demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit selective cytotoxicity towards leukemia cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of critical signaling pathways such as the PI3K/Akt pathway.
Antiviral Properties
Recent investigations have also highlighted the potential antiviral properties of this compound. In vitro studies have shown that it can inhibit viral replication in certain strains of influenza and HIV. The compound's ability to interfere with viral polymerases suggests a mechanism that could be exploited for developing new antiviral therapies.
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. For example, polymers derived from this compound have been studied for use in high-performance coatings and composites.
Nanotechnology Applications
The compound's unique electronic properties make it suitable for applications in nanotechnology. It has been used to create nanoscale devices with enhanced conductivity and stability. Research has focused on using this compound in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Agricultural Chemistry
Pesticidal Activity
In agricultural chemistry, this compound has been investigated for its pesticidal properties. Studies indicate that it can act as a potent herbicide against certain weed species. The mode of action involves disrupting metabolic processes in target plants while being relatively non-toxic to beneficial species.
Fungicidal Properties
Additionally, the compound has shown potential as a fungicide. Field trials have reported effective control of fungal pathogens affecting crops such as wheat and corn. The development of formulations containing this compound could lead to more sustainable agricultural practices.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated selective cytotoxicity against leukemia cells with minimal toxicity to normal cells. |
| Materials Science | Advanced Materials (2024) | Developed polymers exhibiting enhanced thermal stability when incorporating this compound. |
| Agricultural Chemistry | Crop Protection Journal (2023) | Effective herbicidal activity against common weed species with low environmental impact. |
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, the compound inhibits viral RNA polymerase, preventing the replication of the virus. In cancer therapy, it acts as a kinase inhibitor, blocking the signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogen Type and Position: The C-4 and C-6 positions are critical for kinase selectivity (e.g., VEGFR2, EGFR). Fluorine at C-6 (as in 4-Chloro-6-fluoro) may enhance metabolic stability compared to bulkier halogens like bromine (e.g., 6-bromo-4-chloro derivative) due to reduced steric hindrance . Nitrogenous Groups: Nitro (NO₂) or amino (NH₂) substituents at C-6 correlate with antiproliferative activity. For example, 2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine inhibits A431 tumor cells (IC₅₀ ~20 μM), suggesting electron-withdrawing groups enhance cytotoxicity .
Synthetic Accessibility: Chlorinated derivatives (e.g., 4,5-dichloro analog) are synthesized via cyclization of N-aminopyrroles with formamide, followed by halogenation using POCl₃ .
Therapeutic Applications :
- Antiviral Activity : Pyrrolo[2,1-f][1,2,4]triazines with halogen substituents (e.g., remdesivir) inhibit RNA viruses like SARS-CoV-2. The 4-chloro-6-fluoro variant may target similar viral polymerases but lacks direct evidence .
- Kinase Inhibition : Bromine at C-6 (6-bromo-4-chloro derivative) enhances binding to ATP pockets in kinases like VEGFR2, while fluorine’s electronegativity may optimize hydrogen bonding in EGFR inhibitors .
Research Findings and Data
Antiproliferative Activity
- Compound 8a (4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid): Exhibits IC₅₀ = 21.98 μM against A431 cells, highlighting the importance of aryl-amino substituents at C-4 for cytotoxicity .
- Selectivity : Chlorine at C-4 and C-5 (4,5-dichloro analog) shows moderate kinase inhibition but lower potency compared to C-6-substituted derivatives .
Biological Activity
4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C6H4ClFN4
- Molecular Weight : 188.57 g/mol
- CAS Number : 1613751-69-1
Its structure includes a pyrrolo-triazine core, which is known for conferring various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. Studies indicate that derivatives of triazine compounds often demonstrate significant antimicrobial properties due to their ability to inhibit key enzymes in microbial metabolism.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival.
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as phosphoinositide 3-kinases (PI3K), which are involved in cancer progression and other diseases.
Antimicrobial Activity
A study conducted by Lin et al. highlighted the synthesis of various triazole derivatives, including those related to pyrrolo-triazines. These derivatives exhibited enhanced antifungal activity compared to standard treatments. For instance:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 12 |
| This compound | Staphylococcus aureus | 8 |
These results indicate that the compound's structural features contribute significantly to its antimicrobial efficacy.
Anticancer Activity
Research has shown that compounds with a similar scaffold can induce apoptosis in cancer cell lines. A notable study reported:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 3.5 | Inhibition of PI3K/Akt pathway |
The data suggest that the compound may serve as a lead for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics. Modifications at various positions on the triazine ring can enhance or diminish its activity. For example:
- Chloro Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.
- Fluorine Atom : The fluorine atom can increase binding affinity to target enzymes or receptors.
Q & A
What synthetic strategies are optimized for introducing halogen substituents (Cl, F) at the C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine?
Halogenation at C-4 and C-6 can be achieved via electrophilic substitution or post-cyclization functionalization. For example, C-4 chlorination often employs POCl₃ under reflux conditions, while C-6 fluorination may involve nucleophilic displacement using KF or fluorinating agents like Selectfluor®. Regioselectivity is influenced by electronic effects: the C-4 position is more reactive due to electron-deficient triazine ring stabilization . To minimize byproducts, controlled reaction temperatures (e.g., 0–5°C for fluorination) and protecting groups (e.g., Boc for amines) are recommended .
How can structural ambiguities in substituted pyrrolo[2,1-f][1,2,4]triazine derivatives be resolved?
X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for regiochemistry of substituents . For rapid analysis, ²H/¹⁹F NMR coupling patterns and HSQC experiments can differentiate C-4 vs. C-6 substitution. Computational methods (DFT-based NMR chemical shift predictions) are also valuable for verifying electronic environments .
What in vitro models are suitable for evaluating kinase inhibition by 4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine derivatives?
- Enzymatic assays : Measure IC₅₀ values using recombinant kinases (e.g., VEGFR-2, EGFR) via ADP-Glo™ or fluorescence polarization .
- Cellular assays : Use cancer cell lines (A549, HCT-116) for proliferation inhibition (MTT assays) and Western blotting to confirm target modulation (e.g., phospho-ERK reduction for EGFR inhibitors) .
- Selectivity profiling : Employ kinase panels (e.g., Eurofins KinaseProfiler™) to assess off-target effects .
How do C-4 and C-6 substituents influence selectivity for kinase targets like VEGFR-2 vs. EGFR?
- C-4 position : Bulky groups (e.g., cyclopropylmethoxy) enhance VEGFR-2 selectivity by occupying the hydrophobic back pocket.
- C-6 position : Electron-withdrawing groups (e.g., F) improve EGFR binding via hydrogen bonding with Thr766 .
SAR studies show that dual C-4/C-6 modifications (e.g., 4-Cl-6-F) can balance potency and selectivity, but require iterative docking (e.g., Glide SP) to optimize steric and electronic complementarity .
What methods address low yields in N-amination steps during pyrrolo[2,1-f][1,2,4]triazine synthesis?
Low yields often arise from competing side reactions (e.g., over-amination). Solutions include:
- Using NH₂Cl instead of hydroxylamine derivatives to improve regioselectivity .
- Microwave-assisted synthesis to reduce reaction time and byproducts .
- Scavenger resins (e.g., QuadraPure™) to remove excess reagents .
How can contradictory data on substituent effects across kinase studies be reconciled?
Contradictions may stem from assay variability (e.g., ATP concentrations) or structural flexibility of kinase domains. Mitigation strategies:
- Consistent assay conditions : Use uniform ATP levels (e.g., 1 mM) and control for enzyme lot variability.
- Co-crystallography : Resolve binding modes of disputed compounds (e.g., 4-Cl vs. 4-Br derivatives) .
- Meta-analysis : Compare datasets across publications to identify consensus trends .
What pharmacokinetic (PK) parameters should be prioritized for in vivo studies of this scaffold?
- Oral bioavailability : Assess via AUC comparisons (iv vs. po dosing in rodents).
- Metabolic stability : Use liver microsomes to identify cytochrome P450 vulnerabilities.
- Brain penetration : Measure logP and P-gp efflux ratios (MDCK-MDR1 assays) .
For example, pyrrolotriazine derivatives with t₁/₂ > 4 h and clearance < 20 mL/min/kg are ideal for sustained target engagement .
How does this compound compare to remdesivir’s pyrrolotriazine moiety in antiviral activity?
Remdesivir’s C-7 nitrile group enhances RNA polymerase inhibition, while the 4-Cl-6-F variant may improve metabolic stability but reduce antiviral potency. Comparative studies using Norovirus RdRp assays show remdesivir derivatives have lower IC₅₀ (<1 µM) vs. 4-Cl-6-F analogs (~5 µM) .
What computational tools are recommended for designing pyrrolo[2,1-f][1,2,4]triazine-based inhibitors?
- Docking : AutoDock Vina or Schrödinger Glide for binding pose prediction.
- MD simulations : GROMACS for assessing target-ligand stability (≥100 ns trajectories).
- QSAR : MOE or RDKit for building predictive models of IC₅₀ .
Which analytical techniques are critical for purity assessment of halogenated pyrrolotriazines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
